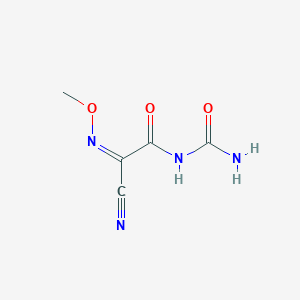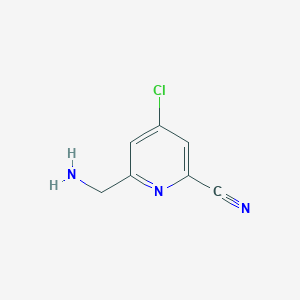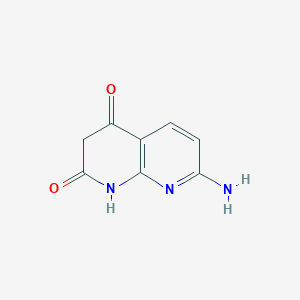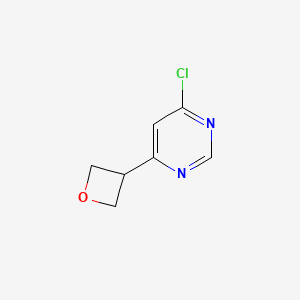
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanide group, which is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
The synthesis of (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of methoxyamine with an appropriate acyl chloride to form an intermediate, which is then reacted with cyanogen bromide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanide group into primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxides.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. This inhibition can be competitive or non-competitive, depending on the specific enzyme and reaction conditions. The compound may also interact with cellular pathways, affecting processes such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide can be compared with other cyanide-containing compounds such as:
Hydrogen cyanide: A simple and highly toxic compound used in various industrial processes.
Potassium cyanide: Widely used in gold mining and electroplating.
Sodium cyanide: Similar to potassium cyanide, used in metal extraction and chemical synthesis.
What sets this compound apart is its more complex structure, which allows for a broader range of chemical reactions and applications. Its unique reactivity and potential for use in advanced materials and pharmaceuticals highlight its significance in scientific research.
Eigenschaften
Molekularformel |
C5H6N4O3 |
|---|---|
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
(1Z)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3- |
InChI-Schlüssel |
TXHNTGRBGAZDQK-OQFOIZHKSA-N |
Isomerische SMILES |
CO/N=C(/C#N)\C(=O)NC(=O)N |
Kanonische SMILES |
CON=C(C#N)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)




![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)




![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)


